

Technical Support Center: Aminomethanol Gas-Phase Kinetic Stability

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Compound of Interest

Compound Name: **Aminomethanol**

Cat. No.: **B12090428**

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the kinetic stability of **aminomethanol** in the gas phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My attempts to isolate **aminomethanol** in aqueous solution have failed due to rapid decomposition. Is it expected to be more stable in the gas phase?

A1: Yes, absolutely. While **aminomethanol** is notoriously unstable in aqueous media, readily decomposing to methanimine and water, computational studies have consistently shown it to be kinetically stable in the gas phase.^{[1][2]} This stability is attributed to a significant energy barrier for its unimolecular decomposition. In a water-rich environment, water molecules can act as a catalyst, facilitating dehydration and obscuring its detection.^{[1][3]} Therefore, gas-phase experiments are crucial for studying its intrinsic properties.

Q2: What is the primary unimolecular decomposition pathway for **aminomethanol** in the gas phase, and what is the activation energy?

A2: The primary unimolecular decomposition pathway for gas-phase **aminomethanol** is the dehydration to form methanimine (CH_2NH) and water (H_2O).^{[1][2]} Theoretical investigations report a substantial activation barrier for this reaction, in the range of 230 to 234 kJ/mol.^{[1][2]} A

secondary, less favorable decomposition pathway is the dissociation back to formaldehyde (H_2CO) and ammonia (NH_3), which has a calculated energy barrier of 169 kJ/mol.[1]

Q3: We are detecting unexpected reaction products in our gas-phase **aminomethanol** experiment. What could be the cause?

A3: If your experiment is not conducted under high vacuum or in an inert atmosphere, **aminomethanol** can react with other gas-phase species. A significant reaction pathway in atmospheric or simulated atmospheric conditions is its oxidation by hydroxyl ($\cdot\text{OH}$) radicals. This reaction proceeds via H-atom abstraction from the $-\text{CH}_2$, $-\text{NH}_2$, or $-\text{OH}$ groups, leading to the formation of various radicals that can undergo further reactions with molecular oxygen. The dominant initial product is the C-centered NH_2CHOH radical.[4] Ensure your experimental setup minimizes the presence of oxidizing agents unless they are part of the intended study.

Q4: What is the expected lifetime of **aminomethanol** in the gas phase?

A4: Due to the high energy barrier for unimolecular decomposition, the theoretical lifetime of isolated **aminomethanol** at 300 K is exceptionally long, estimated to be between 10^7 and 10^{16} years.[5] However, its practical lifetime in a given environment is determined by bimolecular reactions. For instance, in the presence of $\cdot\text{OH}$ radicals at a typical atmospheric concentration, its lifetime is much shorter. The total rate constant for the reaction of **aminomethanol** with $\cdot\text{OH}$ is estimated to be approximately $1.97 \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ at 300 K.[4] Experimentally, in a temperature-programmed desorption study, the lifetime of gas-phase **aminomethanol** was observed to be at least $6.5 \pm 1.5 \mu\text{s}$, which was sufficient for its detection via mass spectrometry.[1]

Q5: We are struggling to generate and detect gas-phase **aminomethanol**. Are there any successful reported methods?

A5: Direct synthesis in the gas phase from ammonia and formaldehyde is thermodynamically hindered by a high energy barrier.[2][5] A successful experimental approach involves synthesizing **aminomethanol** in low-temperature ices and then detecting it in the gas phase upon sublimation.[1][3][6] One reported method involves the co-deposition of methylamine (CH_3NH_2) and oxygen (O_2) onto a cold substrate (around 5 K), followed by irradiation with energetic electrons to trigger the formation of **aminomethanol**. The product is then identified in

the gas phase during a temperature-programmed desorption (TPD) phase using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following table summarizes key quantitative data regarding the kinetic stability of **aminomethanol** in the gas phase from computational and experimental studies.

Parameter	Value	Method	Reference
Decomposition			
Barriers			
$\text{NH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_2\text{NH} + \text{H}_2\text{O}$	230 - 234 kJ/mol (55 kcal/mol)	Theoretical/Computational	[1] [2] [5]
$\text{NH}_2\text{CH}_2\text{OH} \rightarrow \text{H}_2\text{CO} + \text{NH}_3$	169 kJ/mol	Theoretical/Computational	[1]
Reaction with $\cdot\text{OH}$			
Radicals			
Total Rate Constant ($k_{\cdot\text{OH}}$) at 300 K	$1.97 \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	Theoretical/Computational	
H-abstraction Barrier from $-\text{CH}_2$ group	4.1 - 6.5 kcal/mol	Theoretical/Computational	
H-abstraction Barrier from $-\text{NH}_2$ group	3.5 - 6.5 kcal/mol	Theoretical/Computational	
H-abstraction Barrier from $-\text{OH}$ group	7.0 - 9.3 kcal/mol	Theoretical/Computational	[4]
Gas-Phase Lifetime			
Unimolecular			
Decomposition (300 K)	$10^7 - 10^{16}$ years	Theoretical (RRKM)	[5]
Experimental (TPD-MS)	$> 6.5 \pm 1.5 \mu\text{s}$	Experimental	[1]

Experimental Protocols

1. Synthesis in Low-Temperature Ices and Gas-Phase Detection

This protocol is based on the methodology reported by Singh et al. (2022).[\[1\]](#)[\[3\]](#)[\[6\]](#)

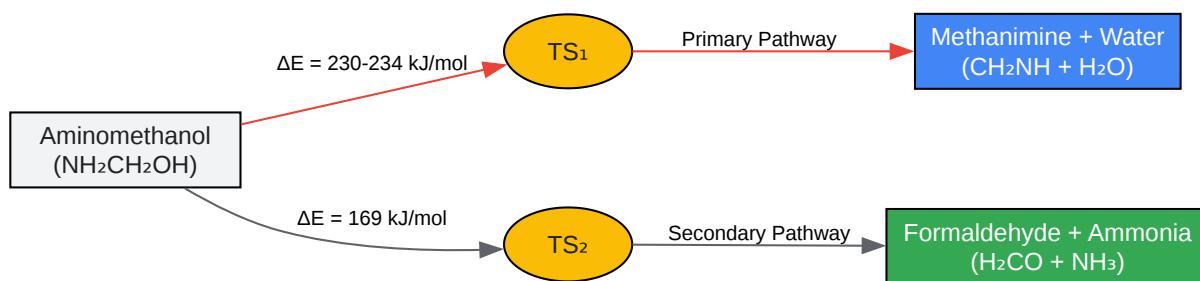
- Objective: To generate **aminomethanol** in an icy matrix and detect it in the gas phase upon sublimation.
- Apparatus: An ultra-high vacuum (UHV) chamber equipped with a cryostat (capable of reaching ~5 K), gas deposition lines, an energetic electron source, and a photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS).
- Procedure:
 - A silver substrate mounted on the cryostat is cooled to approximately 5.0 ± 0.2 K.
 - A binary ice mixture, for example, methylamine (CH_3NH_2) and oxygen (O_2), is prepared by co-depositing the gases onto the cold substrate.
 - The ice is then irradiated with an energetic electron beam (e.g., 5 keV) to induce chemical reactions, including the formation of **aminomethanol**.
 - Following irradiation, the substrate is heated at a controlled rate (e.g., 1 K min^{-1}). This process is known as temperature-programmed desorption (TPD).
 - Molecules sublimating from the ice enter the gas phase.
 - These gas-phase molecules are then ionized using a tunable vacuum ultraviolet (VUV) light source. By setting the photon energy just above the ionization energy of **aminomethanol** but below that of potential isomers, isomer-selective detection can be achieved.
 - The resulting ions are analyzed by the time-of-flight mass spectrometer to confirm the presence of **aminomethanol** ($m/z = 47$).

2. Computational Chemistry Protocol

This outlines a general computational approach for studying the kinetics of gas-phase **aminomethanol**, as described in Ali et al. (2024).[\[4\]](#)

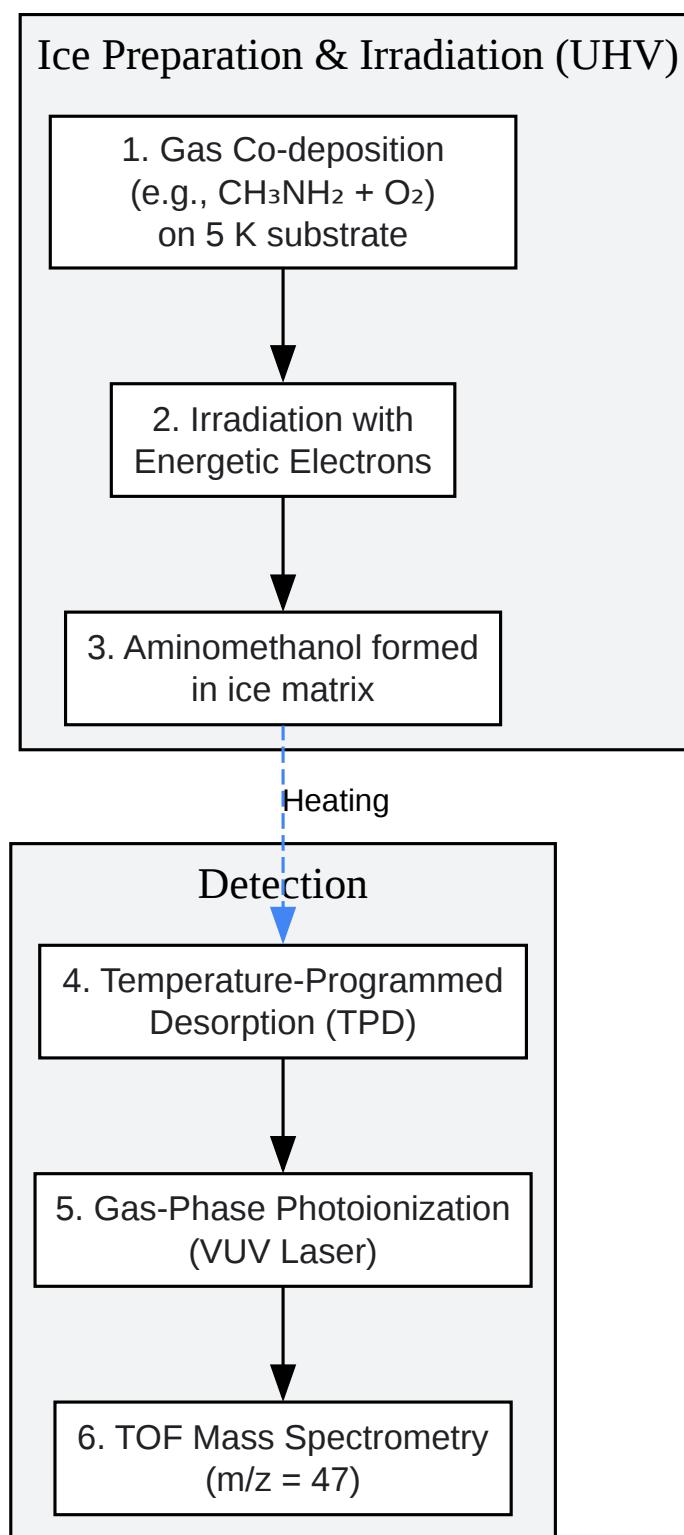
- Objective: To calculate the potential energy surface, reaction barriers, and rate constants for the decomposition of **aminomethanol** and its reactions with other species.
- Software: A quantum chemistry software package such as Gaussian 16.
- Methodology:
 - Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a suitable level of theory, such as the M06-2X density functional in conjunction with a basis set like 6-311++G(3df, 3pd).
 - Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).
 - Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
 - Rate Constant Calculation: The calculated energy barriers and vibrational frequencies are used as input for statistical rate theory calculations (e.g., using Rice–Ramsperger–Kassel–Marcus (RRKM) theory) to determine temperature- and pressure-dependent rate constants.

Visualizations



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Caption: Unimolecular decomposition pathways of gas-phase **aminomethanol**.



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Caption: Experimental workflow for **aminomethanol** generation and detection.

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